molecular formula C9H10FNO3 B14806858 (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid

Cat. No.: B14806858
M. Wt: 199.18 g/mol
InChI Key: NHKBBXXJVBCQES-RXMQYKEDSA-N
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Description

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with a propanoic acid moiety. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and methoxy groups in (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid makes it unique, as these substituents can significantly influence the compound’s chemical reactivity and biological activity. The (2R) configuration also adds to its specificity in interactions with molecular targets.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)/t5-/m1/s1

InChI Key

NHKBBXXJVBCQES-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1F)OC)C(=O)O

Canonical SMILES

CC(C1=CC(=NC=C1F)OC)C(=O)O

Origin of Product

United States

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